Home > Products > Screening Compounds P121636 > Mitiglinide (calcium hydrate)
Mitiglinide (calcium hydrate) -

Mitiglinide (calcium hydrate)

Catalog Number: EVT-14930561
CAS Number:
Molecular Formula: C38H50CaN2O7
Molecular Weight: 686.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mitiglinide is classified as a small molecule drug and is primarily indicated for oral administration. Its chemical structure includes a calcium salt form, specifically mitiglinide calcium dihydrate, which enhances its stability and bioavailability. The compound's IUPAC name is calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate, and it has a molecular formula of C38_{38}H52_{52}CaN2_2O8_8·2H2_2O with a molar mass of approximately 704.91 g/mol .

Synthesis Analysis

The synthesis of mitiglinide calcium hydrate involves several key steps:

  1. Raw Material Selection: The process typically begins with cis-hexahydroisoindole as the primary raw material.
  2. Acylation Reaction: This step introduces acyl groups to the molecule.
  3. Hydrocarbonylation Reaction: A one-port method is employed to facilitate this reaction alongside hydrolysis.
  4. Salt Formation: The final step involves forming the calcium salt, yielding mitiglinide calcium hydrate with high purity (over 99.8%) and a yield exceeding 36% .

The methods used are characterized by their simplicity and mild reaction conditions, making them suitable for industrial production.

Molecular Structure Analysis

The molecular structure of mitiglinide calcium hydrate can be represented in various formats:

  • Chemical Formula: C38_{38}H52_{52}CaN2_2O8_8·2H2_2O
  • Molecular Weight: 704.91 g/mol
  • InChI Key: QEVLNUAVAONTEW-UZYHXJQGSA-L
  • SMILES Notation: O.O.[Ca++].[H]C@@(CC1=CC=CC=C1)C([O-])=O.[H]C@@(CC1=CC=CC=C1)C([O-])=O .

The structure features multiple functional groups that contribute to its biological activity, particularly in modulating potassium channels.

Chemical Reactions Analysis

Mitiglinide undergoes several chemical reactions during its synthesis and metabolic processes:

  • Acylation: Introduces acyl groups to enhance reactivity.
  • Hydrocarbonylation: Facilitates the formation of carbonyl groups.
  • Hydrolysis: Converts esters into acids or salts, crucial for forming the calcium salt.
  • Salt Formation: Involves neutralization reactions leading to the final product.

These reactions are optimized for high yield and purity, making mitiglinide an efficient therapeutic agent .

Mechanism of Action

Mitiglinide acts primarily by stimulating insulin secretion from pancreatic beta-cells. It achieves this by:

  1. Closure of ATP-sensitive Potassium Channels: Mitiglinide binds to these channels, causing depolarization of the cell membrane.
  2. Calcium Influx: The depolarization triggers voltage-gated calcium channels to open, allowing calcium ions to enter the cell.
  3. Insulin Exocytosis: The increase in intracellular calcium concentration leads to the exocytosis of insulin granules, effectively lowering blood glucose levels .

This mechanism highlights mitiglinide's role as a rapid-acting insulin secretagogue.

Physical and Chemical Properties Analysis

The physical and chemical properties of mitiglinide calcium hydrate include:

  • Solubility: Water solubility is approximately 0.000407 mg/mL.
  • LogP (Partition Coefficient): Values range from 2.92 to 6.16, indicating varying hydrophobic characteristics depending on the environment.
  • pKa Values: The strongest acidic pKa is around 4.62, while the strongest basic pKa is -0.83.
  • Polar Surface Area: Approximately 60.44 Ų, influencing its permeability and absorption characteristics .

These properties are critical for understanding the drug's pharmacokinetics and bioavailability.

Applications

Mitiglinide is primarily used in clinical settings for:

  • Management of Type 2 Diabetes Mellitus: It helps control postprandial blood glucose levels by promoting insulin secretion.
  • Research Applications: Investigations into its mechanism may provide insights into new diabetes treatments or therapies targeting similar pathways .

The drug has been approved for use in Japan since January 29, 2004, but it has not yet received approval from regulatory bodies in North America .

Introduction

Historical Development of Mitiglinide Calcium Hydrate as a Glinide-Class Insulinotropic Agent

The development of mitiglinide emerged from systematic structure-activity relationship (SAR) investigations aimed at optimizing the pharmacokinetic profile of early insulin secretagogues. Initial research focused on benzylsuccinate derivatives lacking the sulfonylurea moiety, aiming to overcome limitations of sulfonylureas (SUs), such as prolonged hypoglycemia and β-cell desensitization [5]. Stereochemical optimization identified the S-isomer as the most pharmacologically active enantiomer, with the calcium hydrate salt form subsequently selected to enhance physicochemical stability and bioavailability [5] [7].

Preclinical studies demonstrated mitiglinide’s superiority over contemporaneous glinides. In vitro electrophysiological assays revealed its potent inhibition of pancreatic KATP channels (Kir6.2/SUR1) with an IC₅₀ of 100 nM, significantly lower than nateglinide [1] [7]. In vivo studies in diabetic rat models (e.g., Otsuka Long-Evans Tokushima Fatty rats) confirmed its efficacy in suppressing postprandial glucose excursions and area-under-the-curve (AUC) glucose levels dose-dependently (0.3–3 mg/kg) [2] [7]. Mitiglinide’s pharmacokinetic profile—characterized by rapid absorption (Tₘₐₓ: 0.23–0.28 hours) and short elimination half-life (~1.2 hours)—distinguished it from earlier SUs and glinides like repaglinide (Tₘₐₓ: 0.5 hours) and nateglinide (Tₘₐₓ: 0.9–1.8 hours) [4]. This profile underpinned its clinical utility as a meal-time bolus agent, leading to its approval in Japan (2004) and subsequent formulation as an orally disintegrating tablet (2016) for enhanced patient convenience [6].

Role in Addressing Postprandial Hyperglycemia: Clinical and Research Significance

Postprandial hyperglycemia exacerbates oxidative stress, endothelial dysfunction, and cardiovascular risk in T2DM. Mitiglinide’s rapid onset/offset kinetics enable precise targeting of meal-induced glucose surges. Clinical trials in T2DM patients demonstrated its efficacy in restoring first-phase insulin secretion within 15–30 minutes post-dosing, reducing peak postprandial glucose (PPG) levels by 25–40%, and decreasing HbA1c by 0.7–1.2% over 6–12 months [1] [4]. Notably, mitiglinide also attenuated postprandial elevations in free fatty acids (FFA) and inflammatory markers (e.g., interleukin-6, interleukin-18, TNF-α), suggesting pleiotropic benefits beyond glycemia [4].

Research highlights mitiglinide’s unique impact on glucose variability—a metric increasingly linked to diabetic complications. Continuous glucose monitoring (CGM) studies showed mitiglinide monotherapy significantly blunted diurnal glycemic excursions compared to basal insulin or SU therapies [4]. Its synergy with α-glucosidase inhibitors (e.g., voglibose) represents a rationally designed combination for enhanced PPHG control. Co-administration delays carbohydrate digestion (via α-GI) while amplifying glucose-dependent insulin secretion (via mitiglinide), producing additive reductions in PPG and insulin AUC versus monotherapy [4].

Key Research Findings:

  • Cardiovascular Safety Signals: Unlike non-selective SUs (e.g., glibenclamide), mitiglinide preserved ischemic preconditioning in cardiac tissue due to its SUR1 selectivity, implying a safer cardiovascular profile [4] [8].
  • Renal/Endothelial Protection: 12-month mitiglinide treatment significantly reduced urinary albumin excretion, correlating with improved endothelial function metrics [4].
  • Oxidative Stress Mitigation: Acute mitiglinide administration lowered postprandial nitrotyrosine, malondialdehyde (MDA), and oxidized LDL levels, indicating reduced oxidative damage [4].

Rationale for Targeting ATP-Sensitive K⁺ (KATP) Channels in Pancreatic β-Cells

The pancreatic KATP channel (Kir6.2/SUR1) serves as the primary molecular target for physiological and pharmacological insulin secretion. Glucose metabolism elevates intracellular ATP/ADP ratios, prompting ATP binding to Kir6.2 subunits and inducing channel closure. This depolarizes the β-cell membrane, opening voltage-gated Ca²⁺ channels (VGCCs), triggering Ca²⁺-dependent insulin exocytosis [8] [9]. Mitiglinide pharmacologically mimics this process by directly binding SUR1 to inhibit KATP channel activity.

Cryo-electron microscopy (cryo-EM) studies reveal mitiglinide binds a transmembrane pocket within SUR1 formed by helices TM7, TM8, TM16, and TM17. This stabilizes SUR1 in an inward-facing, nucleotide-binding domain (NBD)-separated conformation, preventing channel opening [9]. Mitiglinide’s high SUR1 selectivity stems from specific interactions with non-conserved SUR1 residues (e.g., Glu1286 and Tyr230), explaining its ~1000-fold selectivity over SUR2A/B isoforms found in cardiac/smooth muscle [7] [9]. This contrasts with non-selective glinides (e.g., repaglinide) or SUs, which exhibit off-target cardiovascular effects via SUR2 binding.

Table 2: Selectivity Profile of Mitiglinide Across KATP Channel Isoforms

KATP Channel SubtypeTissue DistributionMitiglinide Inhibition (IC₅₀)Clinical Implication
Kir6.2/SUR1Pancreatic β-cells100 nMPotent insulin secretion; primary therapeutic effect
Kir6.2/SUR2ACardiac myocytes>10 µMMinimal cardiac effects; reduced pro-arrhythmic risk
Kir6.2/SUR2BVascular smooth muscle>10 µMNegligible vasoconstrictive activity

Electrophysiological studies further demonstrate mitiglinide’s ability to evoke repetitive insulin exocytosis pulses without depleting docked insulin granules or causing sustained Ca²⁺ elevation—effects associated with β-cell exhaustion under SU therapy [4] [9]. This aligns with its physiological insulinotropic profile, making it particularly suitable for early T2DM with residual β-cell function.

Properties

Product Name

Mitiglinide (calcium hydrate)

IUPAC Name

calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate;hydrate

Molecular Formula

C38H50CaN2O7

Molecular Weight

686.9 g/mol

InChI

InChI=1S/2C19H25NO3.Ca.H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;1H2/q;;+2;/p-2

InChI Key

UAZPLMFRYABXQD-UHFFFAOYSA-L

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.